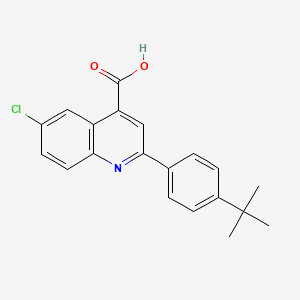

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid

Übersicht

Beschreibung

The compound of interest, 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The tert-butyl group attached to the phenyl ring and the chloroquinoline carboxylic acid moiety suggest potential for unique chemical properties and biological activity.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in various studies. For instance, a tandem conjugate addition/cyclization protocol has been used for the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, where condensation of tert-butyl (E)-3-(2'-aminophenyl)propenoate with aromatic aldehydes followed by addition of lithium amide initiates the reaction to generate the desired products with high diastereoselectivity and enantioselectivity . Another study describes the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate, via condensation and cyclodehydration, followed by aqueous hydrolysis . Additionally, the synthesis of 2-tert-butyl-8-hydroxyquinoline involves a direct reaction with tert-butyl-lithium or a cyclization reaction of o-aminophenol with a chloro-substituted aldehyde .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by spectroscopy and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was confirmed by these methods, revealing aromatic π-stacking interactions and hydrogen bonding that stabilize the structure in the solid state . These structural features are crucial for understanding the chemical reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, for example, involves condensation and cyclization of benzaldehyde, pyruvic acid, and aniline derivatives, followed by substitution with different amines under microwave irradiation . These reactions are essential for the modification of the quinoline scaffold and the introduction of functional groups that can enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents like the tert-butyl group and halogens can affect the compound's solubility, boiling and melting points, and stability. The introduction of functional groups can also impact the acidity or basicity of the compound, as well as its ability to participate in hydrogen bonding and other non-covalent interactions. These properties are important for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthetic Studies on Marine Drugs : The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, is noteworthy. This synthesis involves the condensation of specific esters and phenols, followed by cyclodehydration and aqueous hydrolysis, demonstrating the compound's potential in marine drug research (Li et al., 2013).

Tert-Butoxycarbonylation Reagent Development : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for substrates like phenols and aromatic carboxylic acids showcases another application. This highlights the compound's role in facilitating chemoselective reactions under mild conditions (Saito et al., 2006).

Photo-and Thermochromic Properties

- Study of Spiro Derivatives : The reaction of 5-amino-4-chloroquinolines with specific compounds results in derivatives exhibiting photo-and thermochromic properties. This indicates the potential of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid derivatives in materials science, particularly in developing substances that change color in response to light or temperature changes (Komissarov et al., 1997).

Antimicrobial Applications

Antibacterial Agent Synthesis : Various studies have explored the synthesis of quinoline derivatives with potential antibacterial properties. For instance, the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives and their moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013), as well as the creation of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives with significant antimicrobial activity (Bhatt & Agrawal, 2010), demonstrate the compound's relevance in developing new antibacterial agents.

Antitubercular Activity : Synthesis of novel derivatives like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has shown promising results as antitubercular agents, further exemplifying the compound's potential in medicinal chemistry (Marvadi et al., 2020).

Other Chemical Transformations

Formation of Dihydroquinoline Derivatives : The reaction of methyl 3-(arylamino)acrylates with hydrogen iodide to form 1,2-dihydroquinoline-3-carboxylic acid derivatives shows the compound's utility in organic synthesis, particularly in generating structurally complex molecules (Matsumoto et al., 2010).

Azo Disperse Dye Synthesis : The use of 6-butyl-4-hydroxyquinolin-2-(1H)-one in the synthesis of azo disperse dyes highlights the compound's application in dye and pigment chemistry, contributing to the development of new materials with specific coloration properties (Rufchahi & Mohammadinia, 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18/h4-11H,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDONGYNAKBHELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163420 | |

| Record name | 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid | |

CAS RN |

590355-49-0 | |

| Record name | 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590355-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

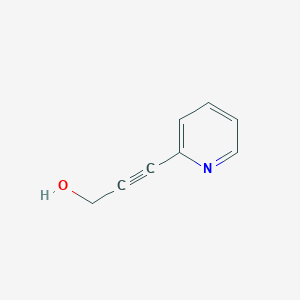

![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)

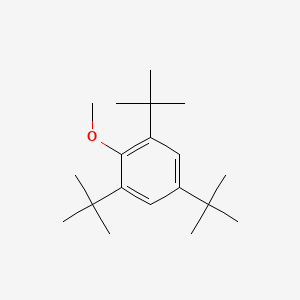

![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)

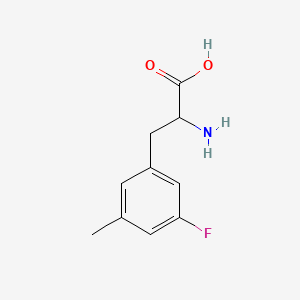

![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)

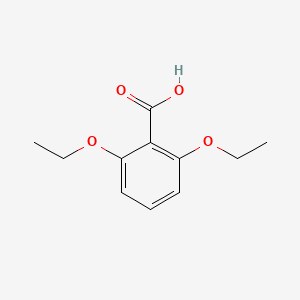

![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)